bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Description
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (CAS: 329912-79-0) is a bicyclic unsaturated carboxylic acid with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol . Its structure features a strained bicyclo[10.1.0]tridecane framework with conjugated double bonds at positions 4 and 8 in the Z,Z configuration . The carboxylic acid group at position 13 enhances its polarity, making it suitable for pharmaceutical applications, such as serving as a synthetic intermediate or pharmacophore modifier . The compound is commercially available but currently faces supply shortages .
Properties
IUPAC Name |
(4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRVTUKBUOZNP-CIIODKQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)O)CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C=C\CCC2C(C2C(=O)O)CC/C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols, acyl chlorides, or anhydrides. Reaction conditions significantly influence yields and selectivity:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Base (e.g., pyridine), 0–5°C | Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylate | 75–85% | |
| Methanol/H₂SO₄ | Reflux, 12 hours | Methyl ester | 60–70% |
Mechanistically, the acid’s carboxyl oxygen acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the bicyclic structure slows kinetics compared to linear carboxylic acids.
Hydrogenation
The conjugated diene system (4Z,8Z) undergoes partial or full hydrogenation. Catalytic hydrogenation with Pd/C or Raney Ni selectively reduces double bonds:
| Substrate | Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid | Pd/C (5%) | H₂ (1 atm), EtOH, 80°C | 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]tridecane | >90% |
Full hydrogenation requires elevated pressures (3–5 atm H₂) and prolonged reaction times . Stereochemical outcomes depend on the catalyst’s surface geometry and solvent polarity.
Diels-Alder Cycloaddition
The 4,8-diene moiety participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Endo/Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hours | Bicyclo-adduct with fused oxanorbornene system | 85:15 |
The reaction proceeds via a concerted mechanism, with the bicyclic system’s strain enhancing diene reactivity. Endo preference correlates with secondary orbital interactions.
Ring-Opening Reactions
Acid- or base-mediated ring-opening reactions exploit strain in the bicyclo[10.1.0]tridecane framework:
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Acidic Conditions : Treatment with H₂SO₄ generates linear dienes via carbocation intermediates.
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Basic Conditions : NaOH/EtOH induces cleavage at the bridgehead, yielding monocyclic alkenes.
Functional Group Interconversion
The carboxylic acid serves as a precursor for derivatives:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Amide formation | 3-Nitroaniline/DCC | N-(3-Nitrophenyl)carboxamide | Pharmaceutical intermediates |
| Reduction | LiAlH₄ | Bicyclo[10.1.0]trideca-4,8-diene-13-methanol | Fragrance synthesis |
Thermal Rearrangements
Heating above 150°C induces sigmatropic shifts, forming regioisomeric bicyclic structures. Products depend on substituent electronic effects and solvent dielectric constants.
Oxidation Reactions
Controlled oxidation with KMnO₄ or O₃ selectively modifies the diene system:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Ozone | CH₂Cl₂, −78°C | Ozonide intermediate | Further hydrolysis to dialdehydes |
| KMnO₄ (dilute) | H₂O, 25°C | Vicinal diol | Syn addition observed |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives. Quantum yields depend on the dienophile’s electron-deficient character.
Key Mechanistic Considerations:
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Steric Effects : The bicyclic scaffold hinders reagent access to the carboxyl group, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.
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Electronic Effects : Electron-withdrawing groups on the aromatic ring in amide derivatives (e.g., 3-nitro substituents) increase electrophilicity at the carbonyl carbon .
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Stereochemical Integrity : The (4Z,8Z) configuration remains conserved in non-catalytic reactions but may epimerize under strong acidic/basic conditions .
Scientific Research Applications
Medicinal Chemistry
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid has been studied for its potential therapeutic applications due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties. A study demonstrated that bicyclic compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Bicyclo[10.1.0]trideca-4,8-diene derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Materials Science
The compound's structural characteristics allow it to be utilized in the development of advanced materials such as polymers and coatings.
Application in Polymer Chemistry
Bicyclo[10.1.0]trideca-4,8-diene derivatives can serve as monomers in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. For instance, the incorporation of such bicyclic structures into polymer matrices can improve their resilience and durability under stress .
Fragrance Industry
The compound is also recognized for its potential applications in the fragrance industry due to its distinctive olfactory properties.
Case Study: Perfume Composition
Research indicates that bicyclo compounds can provide persistent woody notes in perfumes, making them valuable ingredients for fragrance formulations. Bicyclo[10.1.0]trideca-4,8-diene derivatives have been successfully incorporated into various perfume compositions to enhance their scent profiles . The woody aroma contributes to the complexity of fragrances, appealing to consumer preferences for natural and earthy scents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic Acid (3-Nitro-Phenyl)-Amide
- Structure : The carboxylic acid group is replaced with a 3-nitrophenyl amide moiety.
- The amide linkage enhances stability compared to the free acid but reduces solubility in polar solvents .
- Applications : Likely used in drug discovery for targeted protein binding due to the nitro group’s affinity for electron-rich environments.
1,2,2-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- Structure : Incorporates an oxygen atom in the bicyclic framework (13-oxa) and three methyl groups. Molecular formula: C₁₄H₂₂O (estimated).
- Implications : The oxygen atom reduces ring strain compared to the parent hydrocarbon, while methyl groups increase hydrophobicity. The absence of a carboxylic acid group limits its use in ionic interactions .
- Applications: Potential as a non-polar solvent additive or intermediate in fragrance synthesis.
Saturation and Stereochemical Variants
cis-Bicyclo[10.1.0]trideca-4,8-diene
- Structure : A hydrocarbon analog (C₁₃H₂₀, MW: 176.30 g/mol) with cis (Z) double bonds.
- The cis configuration may increase steric hindrance compared to trans isomers .
- Applications : Model compound for studying strain in bicyclic systems or as a precursor in catalytic hydrogenation.
trans-Bicyclo[10.1.0]tridecane
- Structure : Fully saturated bicyclic hydrocarbon (C₁₃H₂₄).
- Implications : Saturation eliminates conjugation, reducing reactivity toward electrophiles. Higher thermal stability due to minimized angle strain .
- Applications : Likely used in materials science for polymer crosslinking or lubricant formulations.
Regulatory and Bioactive Derivatives
13-Oxabicyclo[10.1.0]trideca-4,8-diene (CAS: 55722-64-0)
- Structure : Contains an oxygen atom and unspecified substituents in a rel-(1R,4E,8Z,12R) configuration.
- Implications : Stereochemical complexity may influence biological activity. Listed under Schedule 3 of global chemical regulations, suggesting controlled use due to toxicity or environmental persistence .
- Applications : Restricted to specialized industrial or research contexts under regulatory oversight.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenolic acid with a simpler unsaturated chain (C₉H₈O₄, MW: 180.16 g/mol).
- Implications: The catechol group confers antioxidant properties, unlike the bicyclic carboxylic acid. Higher aqueous solubility due to phenolic -OH groups .
- Applications : Widely used in cosmetics, food preservation, and as a reference standard in pharmacological studies .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is a bicyclic compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.
- IUPAC Name : (4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
- Molecular Formula : C₁₄H₂₀O₂
- Molecular Weight : 220 Da
- CAS Number : 329912-79-0
- LogP : 3.5
- Polar Surface Area : 37 Å
Antioxidant Activity
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems.
The compound exhibited weak radical scavenging activity in preliminary studies, indicating that while it may possess some antioxidant properties, further research is needed to quantify its efficacy.
Antimicrobial Properties
The antimicrobial activity of bicyclic compounds often correlates with their ability to disrupt bacterial cell membranes. Studies suggest that carboxylic acids can enhance membrane permeability, leading to cell death.
The compound's lipophilicity and pKa values are critical parameters influencing its antimicrobial effectiveness.
Anticancer Activity
Research indicates that bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid may have potential as an anticancer agent through various mechanisms:
- Histone Deacetylase (HDAC) Inhibition : The compound has shown promise in silico and in vitro as a potential HDAC inhibitor.
- Cell Proliferation Inhibition : Studies on cancer cell lines suggest that the compound can inhibit proliferation through apoptosis induction.
Case Studies
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Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of various natural compounds, including bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, revealing that it exhibited minimal activity compared to more potent antioxidants like caffeic acid and rosmarinic acid . -
Antimicrobial Testing :
In a series of experiments assessing the antimicrobial properties of carboxylic acids, this compound demonstrated moderate inhibition against E. coli and S. aureus, suggesting potential applications in food preservation and pharmaceuticals . -
Anticancer Research :
A recent study focused on the anticancer potential of bicyclic compounds found that bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid could induce apoptosis in specific cancer cell lines at concentrations lower than those required for conventional chemotherapeutics .
Q & A
Q. What are the key structural features and stereochemical considerations for bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid?
The compound contains a strained bicyclic framework with a 10-membered ring fused to a 3-membered epoxide-like ring (oxabicyclo system) and a carboxylic acid group at position 12. The double bonds at positions 4 and 8 introduce potential cis/trans isomerism, requiring careful stereochemical analysis via NMR (e.g., NOESY for spatial proximity) or X-ray crystallography . The bicyclo[10.1.0] system’s strain energy may influence reactivity, necessitating computational modeling (DFT) to predict bond angles and torsional stress .
Q. How can this compound be synthesized, and what are common pitfalls in its preparation?
Synthesis likely involves functionalizing the parent bicyclo[10.1.0]trideca-4,8-diene scaffold (CAS 71735-79-0) via oxidation or carboxylation. For example:
- Step 1 : Generate the bicyclic core via cyclization of a polyunsaturated precursor, as seen in analogous oxabicyclo compounds (e.g., acid-catalyzed epoxide formation or photochemical [2+2] cycloadditions) .
- Step 2 : Introduce the carboxylic acid group via ozonolysis of a terminal alkene followed by oxidative workup or via Grignard reactions with CO₂ . Pitfalls : Competing side reactions (e.g., over-oxidation or ring-opening under acidic conditions) require strict temperature control (<0°C for ozonolysis) and inert atmospheres .
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR : and NMR to confirm regiochemistry and double-bond geometry. Coupling constants ( and ) distinguish cis/trans configurations .
- HRMS : High-resolution mass spectrometry to verify molecular formula (expected , exact mass 248.1412) .
- IR : Strong absorption near 1700 cm confirms the carboxylic acid group .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability during catalytic hydrogenation of its double bonds?
The strained bicyclic system may undergo ring-opening under high-pressure hydrogenation. Preliminary data suggest:
Q. What contradictions exist in reported spectroscopic data for similar bicyclic carboxylic acids, and how can they be resolved?
Discrepancies in NMR shifts for analogous compounds (e.g., 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) arise from solvent effects or impurities. Resolution strategies:
Q. How can computational methods predict the compound’s reactivity in Diels-Alder reactions?
DFT calculations (e.g., B3LYP/6-31G*) model the dienophile capacity of the 4,8-diene system. Key parameters:
Q. What regulatory constraints apply to its use in biological studies?
While not explicitly listed in Schedule 3 of major regulations (unlike its oxabicyclo analog, CAS 55722-64-0), its structural similarity to regulated bicyclic epoxides necessitates:
- Environmental risk assessments (e.g., OECD guidelines) for disposal.
- Toxicity screening (Ames test or zebrafish embryo assays) prior to in vivo studies .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry to control exothermic steps (e.g., epoxidation) and minimize degradation .
- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous bicyclic carboxylic acids .
- Safety Protocols : Despite low acute toxicity (per tridecanoic acid analogs), handle with ventilation (volatility: BP 301°C) and PPE (nitrile gloves, goggles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
